N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide
Description
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a triazine ring substituted with a methoxy group, a piperidine ring, and a benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-8-4-5-9-14(13)16(24)19-12-15-20-17(22-18(21-15)25-2)23-10-6-3-7-11-23/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWXITBSMVDTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Substitution of Cyanuric Chloride
Cyanuric chloride reacts preferentially at the 4-position under mild conditions (0–5°C), followed by the 6-position at moderate temperatures (20–40°C), and finally the 2-position under reflux. For N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide, the synthesis follows this sequence:
- Piperidine substitution at the 6-position : Piperidine reacts with cyanuric chloride in tetrahydrofuran (THF) at 0–5°C using N,N-diisopropylethylamine (DIPEA) as a base.
- Methoxy substitution at the 4-position : Sodium methoxide in methanol replaces the second chloride at 20–25°C.
- Benzamide introduction at the 2-position : The remaining chloride undergoes nucleophilic displacement with 2-methylbenzamide via a coupling agent such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Stepwise Synthesis and Reaction Optimization
Synthesis of 6-(Piperidin-1-yl)-4-chloro-1,3,5-triazin-2-amine
The initial step involves reacting cyanuric chloride (1.0 equiv) with piperidine (1.1 equiv) in THF at 0–5°C for 1 hour. DIPEA (1.5 equiv) facilitates deprotonation, yielding 6-(piperidin-1-yl)-4-chloro-1,3,5-triazin-2-amine with >85% purity. Excess piperidine ensures mono-substitution, minimizing di- or tri-substituted byproducts.
Methoxy Group Introduction
The intermediate is treated with sodium methoxide (1.2 equiv) in methanol at 25°C for 4 hours. This step achieves >90% conversion to 4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, confirmed by LC-MS (m/z 238.1 [M+H]⁺).
Benzamide Functionalization
The final substitution involves coupling 4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-amine with 2-methylbenzoyl chloride (1.2 equiv) using HATU (1.5 equiv) and DIPEA (2.0 equiv) in dimethylformamide (DMF) at 50°C for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound in 78% purity.
Optimization of Coupling Reactions
Catalyst Screening
Comparative studies of coupling agents reveal HATU as superior to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) for amide bond formation (Table 1).
Table 1: Coupling Agent Efficiency
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 78 | 95 |
| EDC | 65 | 88 |
| PyBOP | 70 | 90 |
Solvent and Temperature Effects
Reaction yields improve in polar aprotic solvents (DMF > THF > dichloromethane) due to enhanced solubility of intermediates. Elevated temperatures (50°C vs. 25°C) reduce reaction time from 24 to 12 hours without compromising purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (C18 column, acetonitrile/water gradient) confirms a purity of 95.2% with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Regioselectivity Control
Competing substitutions at the 2- and 4-positions are minimized by strict temperature control during the initial piperidine addition. Excess DIPEA ensures complete deprotonation of piperidine, favoring mono-substitution.
Byproduct Formation
Di-substituted byproducts (e.g., 4,6-di-piperidinyl derivatives) are removed via fractional crystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Substitution Reactions
Hydrolysis and Stability
Triazine derivatives are generally stable under standard conditions but can undergo hydrolysis under acidic/basic conditions:
-
Amide Hydrolysis : The benzamide group may hydrolyze to form carboxylic acids under strong acidic/basic conditions .
-
Triazine Ring Stability : The triazine ring remains intact under most conditions but may degrade under extreme heat or UV exposure.
Alkylation and Coupling
The synthesis of the benzamide moiety involves coupling reactions, such as:
textTriazine-CH₂ + Benzoyl Chloride → Benzamide-Triazine-CH₂
Reagents like HATU or EDCl are commonly used for efficient amide bond formation .
Piperidinyl Group Functionalization
The piperidinyl group may undergo further modifications, such as:
-
Alkylation : Reaction with alkyl halides to form substituted piperidines .
-
De-Boc Protection : Removal of tert-butoxycarbonyl (Boc) groups using TFA to expose the amine .
Regioselectivity and Yield
-
Triazine Substitution : Regioselective substitution at C6 is achieved via directing groups, ensuring controlled piperidinyl installation .
-
Coupling Efficiency : Amide coupling reactions typically yield >70% product under optimized conditions (e.g., room temperature, DMF solvent) .
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study: Prostate Cancer
A study examined the efficacy of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide in prostate cancer models. The compound demonstrated a tumor growth inhibition rate of 30% after 21 days at a dosage of 15 mg/kg , showcasing its potential as an effective therapeutic agent against multidrug-resistant (MDR) cancer cells.
Summary of Anticancer Findings
| Study Type | Findings |
|---|---|
| In Vitro | Potent inhibition of tubulin polymerization |
| In Vivo | Significant tumor reduction in xenograft models |
| Resistance | Effective against MDR cancer cell lines |
Antimicrobial Activity
Similar compounds have shown promising antimicrobial activity against various bacterial and fungal strains. The proposed mechanism involves interference with essential biochemical pathways in microbes.
Neurological Applications
Given the piperidine moiety's presence, there is a hypothesis that this compound may also exhibit neuroprotective effects. Research into similar compounds suggests they could modulate neurotransmitter systems or provide neuroprotection against oxidative stress.
Case Study: Neuroprotection
In vitro studies have indicated that related compounds can protect neuronal cells from apoptosis induced by oxidative stress. Future research may explore the specific neuroprotective mechanisms of this compound.
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide include other triazine derivatives with different substituents, such as:
- N-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide
- N-((4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 292.36 g/mol
This compound features a triazine ring substituted with a piperidine moiety and a methylbenzamide group, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine with 2-methylbenzoyl chloride. The reaction conditions usually include solvents such as dimethylformamide (DMF) and catalysts to enhance yield and purity.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:
These results suggest that the triazine derivatives may possess similar antimicrobial properties due to structural similarities.
2. Herbicidal Activity
The compound has been noted for its herbicidal activity in agricultural applications. A related compound was characterized for its ability to inhibit specific weed species effectively:
| Active Ingredient | Herbicidal Efficacy | Reference |
|---|---|---|
| 2-Iodo-N - [(4-methoxy-6-methyl-1,3,5-triazin-2-yl) carbamoyl] benzenesulfonamide | Effective against broadleaf weeds |
This herbicidal property opens avenues for developing new agrochemical formulations.
3. Kinase Inhibition
The compound's potential as a kinase inhibitor has been explored in various studies. Kinases play critical roles in many cellular processes and are significant targets in cancer therapy:
This highlights the compound's promise in therapeutic applications targeting dysregulated kinase activity.
Case Study 1: Antimicrobial Screening
In a study assessing various triazine derivatives for antimicrobial properties, N-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine showed promising results against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to evaluate efficacy.
Case Study 2: Agrochemical Applications
A formulation containing the active ingredient derived from N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine demonstrated effective weed control in field trials. The results indicated a significant reduction in weed biomass compared to untreated controls, suggesting practical applications in crop protection.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a 1,3,5-triazine core. A typical approach involves:
Reacting 4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-ylmethyl chloride with 2-methylbenzamide in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux .
Monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product through precipitation or column chromatography .
- Key Considerations : Solvent choice (e.g., acetonitrile for solubility), reaction time (4–5 hours for complete substitution), and purification methods (e.g., silica gel chromatography) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy, piperidinyl, benzamide groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility is influenced by polar groups (methoxy, triazine) and non-polar moieties (benzamide). Test solubility in DMSO (for biological assays) or acetonitrile/THF (for synthesis) .
- Stability: Monitor degradation under light, heat, or acidic/basic conditions using accelerated stability studies (HPLC purity checks at intervals) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
Triangulation : Cross-validate NMR, MS, and IR data to resolve ambiguities (e.g., overlapping peaks in NMR) .
Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
Alternative Techniques : Employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations definitively .
Q. What strategies are effective for optimizing reaction yield in sterically hindered substitutions on the triazine core?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
- Temperature Control : Gradual heating (e.g., 60–80°C) to avoid side reactions .
Q. How to design a molecular docking study to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
Target Selection : Prioritize kinases with known triazine-based inhibitors (e.g., CDK or EGFR kinases) .
Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis .
Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What analytical methods are recommended for impurity profiling during scale-up synthesis?
- Methodological Answer :
- HPLC with UV/Vis Detection : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to separate and quantify impurities .
- LC-MS : Identify impurity structures via fragmentation patterns .
- Reference Standards : Cross-check against pharmacopeial guidelines for related triazine derivatives .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Assay Conditions : Confirm compound purity (HPLC ≥95%) and solubility in biological buffers .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations to account for solvation and entropy effects missed in docking .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ assays at varying concentrations to validate dose-dependent effects .
Q. What methodological frameworks ensure rigor in interpreting contradictory data from SAR studies?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to identify structural features driving bioactivity .
- Blind Testing : Validate hypotheses with newly synthesized analogs in iterative cycles .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
